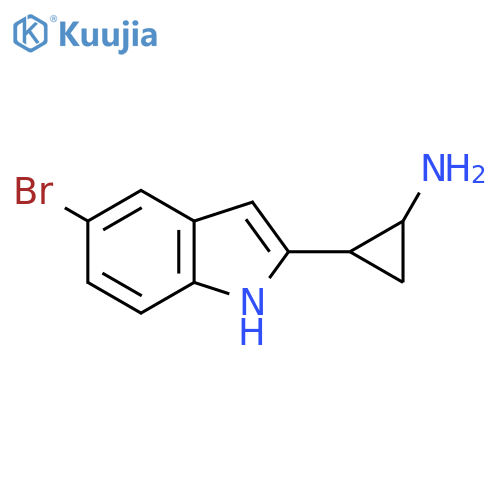Cas no 2229082-25-9 (2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine)

2229082-25-9 structure
商品名:2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine
- EN300-1918283
- 2229082-25-9
-
- インチ: 1S/C11H11BrN2/c12-7-1-2-10-6(3-7)4-11(14-10)8-5-9(8)13/h1-4,8-9,14H,5,13H2
- InChIKey: PWOBNOJHMLEHNE-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)C=C(C1CC1N)N2
計算された属性
- せいみつぶんしりょう: 250.01056g/mol
- どういたいしつりょう: 250.01056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 41.8Ų
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1918283-2.5g |
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine |
2229082-25-9 | 2.5g |
$2940.0 | 2023-09-17 | ||
| Enamine | EN300-1918283-1.0g |
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine |
2229082-25-9 | 1g |
$1500.0 | 2023-05-31 | ||
| Enamine | EN300-1918283-1g |
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine |
2229082-25-9 | 1g |
$1500.0 | 2023-09-17 | ||
| Enamine | EN300-1918283-0.05g |
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine |
2229082-25-9 | 0.05g |
$1261.0 | 2023-09-17 | ||
| Enamine | EN300-1918283-0.1g |
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine |
2229082-25-9 | 0.1g |
$1320.0 | 2023-09-17 | ||
| Enamine | EN300-1918283-10.0g |
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine |
2229082-25-9 | 10g |
$6450.0 | 2023-05-31 | ||
| Enamine | EN300-1918283-0.25g |
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine |
2229082-25-9 | 0.25g |
$1381.0 | 2023-09-17 | ||
| Enamine | EN300-1918283-0.5g |
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine |
2229082-25-9 | 0.5g |
$1440.0 | 2023-09-17 | ||
| Enamine | EN300-1918283-10g |
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine |
2229082-25-9 | 10g |
$6450.0 | 2023-09-17 | ||
| Enamine | EN300-1918283-5.0g |
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine |
2229082-25-9 | 5g |
$4349.0 | 2023-05-31 |
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine 関連文献
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
2229082-25-9 (2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine) 関連製品
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
